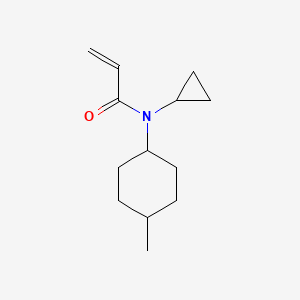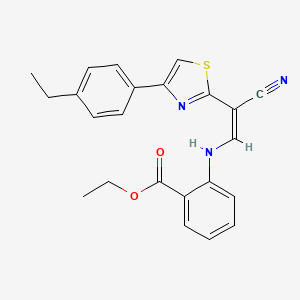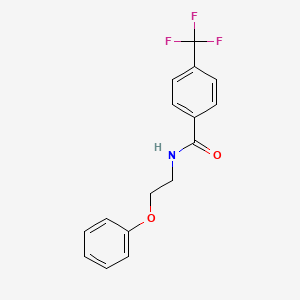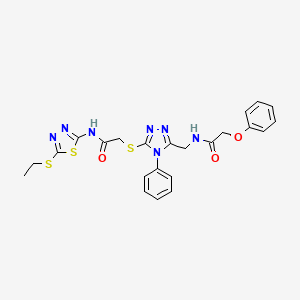
N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide, also known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as NMDA receptor antagonists, which have been shown to have neuroprotective effects and potential for the treatment of various neurological disorders.
Wirkmechanismus
N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide acts as an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor. The NMDA receptor plays a key role in the regulation of synaptic plasticity, learning, and memory. By blocking the activity of this receptor, N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide has been shown to have neuroprotective effects and may help to prevent damage to the brain following injury or disease.
Biochemical and Physiological Effects:
N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the release of excitatory neurotransmitters, such as glutamate, and to increase the release of inhibitory neurotransmitters, such as GABA. This can help to restore the balance of neurotransmitters in the brain and may help to prevent damage following injury or disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide is its well-established synthesis method and its ability to act as an NMDA receptor antagonist. This makes it a useful tool for studying the role of the NMDA receptor in various neurological conditions. However, one limitation of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide is that it can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the study of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide and its potential therapeutic applications. One area of interest is the use of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide in the treatment of traumatic brain injury, where it has been shown to have neuroprotective effects. Another area of interest is the use of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide in the treatment of neuropathic pain, where it has been shown to reduce pain sensitivity in animal models. Overall, the study of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide and its potential therapeutic applications is an exciting area of research that has the potential to lead to new treatments for a range of neurological disorders.
Synthesemethoden
The synthesis of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide involves the reaction of cyclopropylamine with 4-methylcyclohexanone in the presence of a base catalyst. The resulting product is then subjected to a dehydration reaction to form N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide. The synthesis of N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide has been well-established and has been performed using various methods in the literature.
Wissenschaftliche Forschungsanwendungen
N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of conditions such as stroke, traumatic brain injury, and neuropathic pain.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-13(15)14(12-8-9-12)11-6-4-10(2)5-7-11/h3,10-12H,1,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRHSNWICGQDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C2CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2443084.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2443086.png)



![3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2443093.png)
![3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile](/img/structure/B2443095.png)
![1-Tert-butyl-3-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2443096.png)
![N-(2,4-difluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2443097.png)
![[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2443099.png)


![N-(4-ethoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B2443106.png)
